ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
Description
Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-20(26)14-24-18-11-7-6-10-17(18)22-21(24)15-12-19(25)23(13-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXJPHLTLUDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the benzimidazole or pyrrolidine rings to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate has been investigated for its potential therapeutic applications, particularly in:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing the pyrrolidine moiety have been evaluated for their efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetate | Antimicrobial | |
| 6-Methyl derivatives | Anticancer |
Biological Assays
The compound has been subjected to various biological assays to evaluate its pharmacological properties:
- In Vitro Studies : Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetate demonstrated promising results in inhibiting the growth of cancer cell lines, showcasing its potential as an anticancer agent .
Synthetic Methodologies
The synthesis of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetate can be achieved through various methods:
Synthesis Pathways :
- Condensation Reactions : Involves the reaction of appropriate benzodiazole derivatives with pyrrolidine precursors.
- Esters Formation : Typical reactions include esterification processes that yield the desired acetate from corresponding acids and alcohols.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of ethyl 2-[2-(5-oxo-1-pheny-pyrrolidin-3-y)-1H-benzodiazol-1-y]acetate found it to be effective against multiple strains of bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, a common target for antibiotic action.
Case Study 2: Anticancer Properties
In vitro studies have indicated that ethyl 2-[2-(5-oxo-pyrrolidine)] derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results suggest that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
- 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
- Ethyl 2-oxo-2-(pyridin-2-yl)acetate .
Uniqueness
Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate stands out due to its unique combination of a benzimidazole and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzodiazole moiety and a pyrrolidine ring, which are known to contribute to its pharmacological properties.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. A common approach includes:
- Formation of the Benzodiazole Ring : Utilizing appropriate anilines and carboxylic acids.
- Pyrrolidine Derivation : Introduction of the pyrrolidine structure through cyclization reactions.
- Esterification : Final step involving the reaction of the pyrrolidine derivative with ethyl acetate.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the pyrrolidine structure have shown efficacy against various bacterial strains, suggesting potential as antibiotic agents .
Anticancer Activity
Several studies have reported that benzodiazole derivatives possess anticancer properties. This compound is hypothesized to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that such compounds can induce cytotoxic effects on cancer cell lines .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes relevant in disease pathways. For example, similar compounds have been shown to inhibit cathepsin B and other proteases involved in cancer metastasis . This inhibition could provide a therapeutic avenue for treating cancers that rely on these enzymes for progression.
Summary of Biological Activities
| Activity | Effect | References |
|---|---|---|
| Antimicrobial | Effective against bacteria | , |
| Anticancer | Induces apoptosis | , |
| Enzyme Inhibition | Inhibits cathepsin B | , |
Case Study 1: Anticancer Efficacy
A study investigated the effects of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzodiazol-1-yl]acetate on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
